molecular formula C21H23N3O7 B2646535 13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-77-7

13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2646535
CAS RN: 872102-77-7
M. Wt: 429.429
InChI Key: KCQRVXMMORSCHQ-UHFFFAOYSA-N
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Description

13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C21H23N3O7 and its molecular weight is 429.429. The purity is usually 95%.
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Scientific Research Applications

Complex Molecule Analysis and Applications

The scientific research around complex molecular structures often involves the exploration of their synthesis, structural analysis, and potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound was not directly identified, related research provides valuable context.

  • Synthesis and Structural Analysis : Studies on complex molecules like "1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4" and "Synthesis and conformational behaviour of 1,9,17-triaza[2.2.2]metacyclophane-2, 10, 18-trione derivatives" highlight the intricate synthesis processes and detailed structural analyses using techniques such as X-ray crystallography and NMR spectroscopy. These methodologies are fundamental for understanding the geometric and electronic characteristics of sophisticated compounds, which are crucial for their potential applications (Lazrak et al., 2000) (Eltayeb Elhadi et al., 1980).

  • Potential Applications : The complex molecular frameworks often investigated in scientific research have potential applications in developing new materials, catalysts, and even drugs. For example, the study of "Crystal structure and pseudosymmetry analysis of the triclinic prodrug cloxazolam" could inform the design of new therapeutic agents by understanding how molecular structure influences drug behavior and efficacy (Garraza et al., 2019).

  • Chemical Reactivity and Mechanisms : Research such as "On the mechanism of formation and fragmentation of [8]paracyclophane in the gas phase" provides insights into the chemical reactivity and mechanisms of complex molecules under various conditions. Such knowledge is pivotal for synthesizing new compounds and understanding their stability, reactivity, and possible transformations (Kraakman et al., 2010).

properties

IUPAC Name

13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-5-6-24-18-16(19(25)23-21(24)27)14(15-11(22-18)9-31-20(15)26)10-7-12(28-2)17(30-4)13(8-10)29-3/h7-8,14,22H,5-6,9H2,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQRVXMMORSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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